4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804448
InChI: InChI=1S/C6H3ClFN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H
SMILES: C1=C2C(=NC=NN2C=C1F)Cl
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol

4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine

CAS No.:

Cat. No.: VC13804448

Molecular Formula: C6H3ClFN3

Molecular Weight: 171.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine -

Specification

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
IUPAC Name 4-chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
Standard InChI InChI=1S/C6H3ClFN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H
Standard InChI Key JNZQJRZFGCDSRF-UHFFFAOYSA-N
SMILES C1=C2C(=NC=NN2C=C1F)Cl
Canonical SMILES C1=C2C(=NC=NN2C=C1F)Cl

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of 4-chloro-6-fluoropyrrolo[2,1-f] triazine combines a pyrrole ring fused to a 1,2,4-triazine system, with halogen substituents at positions 4 (chloro) and 6 (fluoro). Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₃ClFN₃
SMILESC1=C2C(=NC=NN2C=C1F)Cl
Hazard ClassificationH302, H312, H332
Safety PrecautionsP264, P270, P280, P301+P312+P330

The planar fused-ring system enables π-π stacking interactions critical for binding biological targets, while the electron-withdrawing halogens enhance electrophilic reactivity at adjacent positions . Comparative analysis with its iodo analog (4-chloro-6-iodopyrrolo[2,1-f] triazine, CID 66521710) reveals similar backbone geometry (C₆H₃ClIN₃) but altered electronic properties due to halogen electronegativity differences .

Synthetic Methodologies

Pyrrole Derivative Functionalization

A primary route involves N-amination of methyl pyrrole-2-carboxylate using chloramine (NH₂Cl), followed by sequential cyclization and halogenation . Critical steps include:

  • N-Amination: Introduction of the N–N bond via NH₂Cl treatment under basic conditions.

  • Cyclization: NaOH-mediated ring closure to form the triazine core.

  • Halogenation: Regioselective chloro and fluoro substitutions using POCl₃ and fluorinating agents, respectively .

This method achieves moderate yields (45-60%) but requires precise control of reaction conditions to prevent over-halogenation .

Transition Metal-Mediated Synthesis

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For example, Suzuki-Miyaura coupling could theoretically introduce aryl groups at the 6-position, though literature specifically detailing this for the fluoro derivative remains sparse .

Leuckart Reaction Adaptations

The patent WO2014115171A1 describes a one-pot synthesis for analogous triazines using Leuckart conditions (formamide/ammonium formate), suggesting potential applicability for 4-chloro-6-fluoro derivatives . Key advantages include:

  • Reduced step count compared to traditional cyclization methods

  • Improved atom economy (70-85% reported for indole analogs)

ParameterSpecification
Acute Toxicity (Oral)Category 4 (LD₅₀ > 300 mg/kg)
Dermal ExposureCategory 4 (LD₅₀ > 1,000 mg/kg)
Inhalation RiskCategory 4 (LC₅₀ > 1.1 mg/L)
PPE RequirementsGloves, eye protection, lab coat

First aid measures emphasize immediate rinsing for skin/eye contact and medical consultation upon ingestion .

Comparative Analysis with Halogenated Analogs

Substitution patterns significantly influence physicochemical and biological properties:

DerivativeHalogen (Position)LogP (Predicted)Biological Note
4-Cl-6-F (This compound)F (6), Cl (4)1.82Enhanced metabolic stability
4-Cl-6-I (CID 66521710)I (6), Cl (4)2.45Potential radiolabeling applications

The fluorine atom’s small size and high electronegativity improve membrane permeability compared to bulkier halogens like iodine .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitor development .

  • Chemical Biology Probes: Fluorine’s NMR activity (¹⁹F) enables tracking in biological systems .

  • Material Science: Conjugated systems may exhibit optoelectronic properties for organic semiconductors.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes with moderate yields (30-60%) .

  • Regioselectivity Issues: Competing halogenation at adjacent positions .

  • Limited ADMET Data: Requires comprehensive pharmacokinetic profiling.

Emerging opportunities:

  • Flow chemistry approaches to improve reaction control

  • CRISPR-based target validation for personalized medicine applications

  • Hybridization with biologics (e.g., antibody-drug conjugates)

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